![molecular formula C17H21N3O5S2 B2972724 Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-86-3](/img/structure/B2972724.png)
Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as MCBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCBA is a benzothiazole derivative that has a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Scientific Research Applications
Catalytic Applications
A significant area of application for this compound lies in its role in catalysis. For instance, ionic liquids regulated with sulfamic acid have been explored for chemoselective transesterification of β-ketoesters, demonstrating good catalytic activity and reuse potential (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003). Similarly, sulfonic acid-functionalized imidazolium salts with FeCl3 offer highly efficient catalysis for the synthesis of benzimidazoles at room temperature, showcasing their utility in green chemistry (A. Khazaei et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is another major application area. Research on the cyclometalated compounds and their preparation and crystal structure analysis has led to the development of novel molecular structures with potential applications in materials science and pharmacology (B. O. and P. Steel, 1998). The ionic liquid-catalyzed C–S bond construction using CO2 as a C1 building block under mild conditions offers a metal-free route to synthesize benzothiazoles, highlighting an eco-friendly synthetic pathway (Xiang Gao et al., 2015).
Solvent Effects and Separations
Research into the extractive separation of benzene and cyclohexane using binary mixtures of ionic liquids has shed light on the efficiency of different ionic liquid mixtures in enhancing extraction performance, which is crucial in the petrochemical industry (M. Salleh et al., 2019). Additionally, studies on the spectral characteristics of monocations of related compounds in different solvents provide insights into their behavior and interactions at the molecular level, which is valuable for understanding solvent effects on molecular properties (S. Santra & S. Dogra, 1999).
properties
IUPAC Name |
methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYQXPDMOBKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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